N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

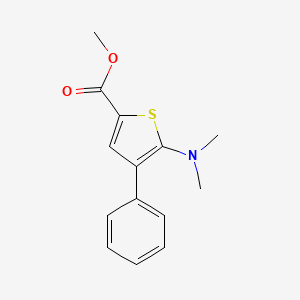

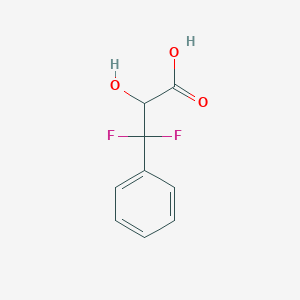

“N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 954270-87-2 . It has a molecular weight of 243.31 and its IUPAC name is N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of “N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” and related compounds has been explored in several studies . For instance, one method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles . Another approach involves the condensation of 2-aminothiophenol with aldehydes .Molecular Structure Analysis

The molecular structure of “N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” can be represented by the InChI code: 1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis

“N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 243.31 .科学的研究の応用

Anticancer Activity

Benzothiazole derivatives have been recognized for their potential as anticancer agents. Research by Dr. Malcolm Stevens at the Cancer Research UK Group at Nottingham University highlighted the promise of benzothiazole compounds, including N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide, in treating various cancers. The lead compound from this research, Phortress (NSC 710305), has shown activity against breast tumors, ovarian, renal, lung, and colon cancer cells .

Antimicrobial Properties

The antimicrobial efficacy of benzothiazole derivatives has been explored against a range of pathogens. Studies have investigated these compounds’ effects on gram-positive bacteria like Staphylococcus aureus, gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and fungi including Candida albicans and Aspergillus species .

Antidiabetic Potential

N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their in vivo antidiabetic activity. These studies have been conducted in noninsulin-dependent diabetes mellitus rat models and have also assessed the compounds’ effects on enzymes like 11-HSD1 and PTP-1B, which are relevant to diabetes management .

Anti-inflammatory and Analgesic Effects

Benzothiazoles have been identified as having significant anti-inflammatory and analgesic properties. This makes them valuable for the development of new medications that can alleviate pain and reduce inflammation, potentially benefiting conditions such as arthritis and other inflammatory diseases .

Neuroprotective Applications

The neuroprotective capabilities of benzothiazole derivatives have been a subject of interest, particularly in the context of neurodegenerative diseases. These compounds have been studied for their potential to protect neuronal cells from damage and death, which is crucial in diseases like Alzheimer’s and Parkinson’s .

Enzyme Inhibition

Benzothiazole derivatives have been found to inhibit several enzymes, which is a key mechanism in drug action. Enzyme inhibition can lead to therapeutic effects in various diseases, as it can interfere with the disease’s biochemical pathways .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

将来の方向性

The future directions for “N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide” and related compounds could involve further exploration of their potential as therapeutic agents. For instance, one study found that a novel series of benzothiazole–piperazine hybrids showed promise as multifunctional ligands against Alzheimer’s disease .

作用機序

Target of Action

The primary target of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, thereby regulating glucocorticoid action within cells and modulating metabolic processes such as glucose homeostasis .

Mode of Action

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide interacts with its target, 11beta-HSD1, by inhibiting its activity . This inhibition prevents the conversion of inactive glucocorticoids to their active forms, thereby reducing the levels of active glucocorticoids within cells .

Biochemical Pathways

The inhibition of 11beta-HSD1 by N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide affects the glucocorticoid pathway. By reducing the levels of active glucocorticoids, it can influence various downstream effects, including the regulation of glucose, protein, and lipid metabolism, as well as immune response and inflammation .

Result of Action

The molecular and cellular effects of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide’s action primarily involve the modulation of glucocorticoid action within cells. By inhibiting 11beta-HSD1, it reduces the levels of active glucocorticoids, which can lead to alterations in glucose, protein, and lipid metabolism, as well as immune response and inflammation .

特性

IUPAC Name |

N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S2/c1-15(12,13)11-8-10-6-3-2-5(9)4-7(6)14-8/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNIKKCPFLEDAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC2=C(S1)C=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a,6,6-trimethyl-3a,6,7,8a-tetrahydrofuro[2,3-b][1]benzofuran-2,4(3H,5H)-dione](/img/structure/B2890783.png)

![{[2-(3,4-Diethoxyphenyl)ethyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2890787.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2890788.png)

![Ethyl 2-[[(Z)-2-cyano-3-(3-methoxy-4-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2890792.png)

![N-(3-Methylphenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2890795.png)

![1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2890801.png)

![4,4-Difluoro-1-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl)pyrrolidine-2-carbonitrile](/img/structure/B2890802.png)

![1-ethyl-5-[(2-methoxy-4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2890803.png)